1,4,8-Triazaspiro[5.5]undecane

Medicinal Chemistry Scaffold Selection Molecular Recognition

1,4,8-Triazaspiro[5.5]undecane (CAS 554435-42-6) is a saturated spirocyclic triamine with the molecular formula C₈H₁₇N₃ and a molecular weight of 155.24 g/mol. It belongs to the triazaspiro[5.5]undecane family, which features a quaternary spiro carbon connecting two six-membered heterocyclic rings that collectively contain three endocyclic nitrogen atoms.

Molecular Formula C8H17N3
Molecular Weight 155.24 g/mol
CAS No. 554435-42-6
Cat. No. B11918952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4,8-Triazaspiro[5.5]undecane
CAS554435-42-6
Molecular FormulaC8H17N3
Molecular Weight155.24 g/mol
Structural Identifiers
SMILESC1CC2(CNC1)CNCCN2
InChIInChI=1S/C8H17N3/c1-2-8(6-9-3-1)7-10-4-5-11-8/h9-11H,1-7H2
InChIKeyQCBIMALZSIQJGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4,8-Triazaspiro[5.5]undecane (CAS 554435-42-6): Core Scaffold Identity for Procurement Decisions


1,4,8-Triazaspiro[5.5]undecane (CAS 554435-42-6) is a saturated spirocyclic triamine with the molecular formula C₈H₁₇N₃ and a molecular weight of 155.24 g/mol [1]. It belongs to the triazaspiro[5.5]undecane family, which features a quaternary spiro carbon connecting two six-membered heterocyclic rings that collectively contain three endocyclic nitrogen atoms. Its predicted physicochemical profile includes a density of 1.05 ± 0.1 g/cm³, a boiling point of 265.8 ± 8.0 °C, and a pKa of 11.35 ± 0.20 . The scaffold presents three hydrogen bond donors and three hydrogen bond acceptors, with a topological polar surface area of 36.1 Ų and an XLogP3-AA of -0.9 [1]. These properties place the compound at the hydrophilic–polar interface of drug-like chemical space, distinguishing it from more lipophilic spirocyclic scaffolds and informing its suitability for fragment-based or combinatorial library construction.

1,4,8-Triazaspiro[5.5]undecane: Why the 1,4,8-Regioisomer Cannot Be Replaced by the 1,4,9- or 1,3,5-Congeners


Triazaspiro[5.5]undecane regioisomers sharing the identical molecular formula (C₈H₁₇N₃, MW 155.24) differ exclusively in the relative positioning of the three endocyclic nitrogen atoms around the spiro junction. In the 1,4,8-isomer (SMILES: C1CC2(CNC1)CNCCN2), the nitrogens reside at positions 1, 4, and 8 of the spiro[5.5]undecane framework [1], whereas the 1,4,9-isomer (CAS 53974-35-9; SMILES: C1CC2(CCN1)CNCCN2) places the third nitrogen at position 9 . This positional shift alters the spatial arrangement of hydrogen bond donors and acceptors, the local basicity of each amine, and the three-dimensional vector presentation of the nitrogen lone pairs—all of which are critical determinants of molecular recognition in biological systems. The 1,4,8-isomer serves as the core scaffold in patent families covering chemokine receptor modulators (e.g., Ono Pharmaceutical's EP 1378510 / WO 0274770) [2], whereas the 1,4,9-isomer dominates the CCR5 antagonist and PRDM9 inhibitor chemical space . Procurement of the incorrect regioisomer therefore leads to a fundamentally different pharmacophoric geometry and cannot be remedied by simple adjustment of downstream chemistry.

1,4,8-Triazaspiro[5.5]undecane: Evidence-Based Differentiation Against Closest Analogs


Hydrogen Bond Donor/Acceptor Count: 1,4,8- vs. 1,4,9-Triazaspiro[5.5]undecane

The 1,4,8-regioisomer presents a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3, as computed by Cactvs 3.4.6.11 and deposited in PubChem CID 57350918 [1]. The 1,4,9-regioisomer (CAS 53974-35-9) shares the same molecular formula but exhibits a different spatial arrangement of its nitrogen atoms, which alters the effective hydrogen bonding capacity in molecular recognition contexts. While the 1,4,9-isomer's computed HBD/HBA values are predicted to be numerically identical (both regioisomers possess three secondary amine NH groups), the vector orientation of these donors differs: in the 1,4,8-isomer, the nitrogen at position 4 is part of a piperidine ring fused to the spiro center, whereas in the 1,4,9-isomer, the nitrogen at position 9 occupies a distinct ring position, resulting in a different dihedral angle presentation of the NH vectors . This geometric distinction is critical for structure-based drug design where hydrogen bond donor–acceptor complementarity with target residues governs binding affinity.

Medicinal Chemistry Scaffold Selection Molecular Recognition

Predicted pKa and Basicity: 1,4,8- vs. 1,4,9-Triazaspiro[5.5]undecane

The predicted pKa of 1,4,8-triazaspiro[5.5]undecane is 11.35 ± 0.20, as reported by ChemBK . This value reflects the basicity of the secondary amine nitrogens in the specific 1,4,8-regioisomeric arrangement. While a directly measured pKa for the 1,4,9-isomer was not located in publicly accessible databases, the difference in nitrogen placement predicts a shift in the macroscopic pKa: in the 1,4,8-isomer, the nitrogen at position 8 is located in a piperazine-like six-membered ring directly fused to the spiro center, whereas in the 1,4,9-isomer, the nitrogen at position 9 resides in a different ring orientation, altering the through-space electrostatic environment and inductive effects on each amine . This pKa differential affects the protonation state at physiological pH (7.4), which in turn influences solubility, membrane permeability, and target binding. At pH 7.4, a compound with pKa ≈ 11.35 will be >99.9% protonated, whereas a regioisomer with a pKa shifted by even 0.5 log units will exhibit a measurably different fraction ionized, impacting formulation and bioassay reproducibility.

Physicochemical Profiling Ionization State Formulation

Lipophilicity (XLogP3-AA): 1,4,8- vs. Class-Level Spirocyclic Triamines

The computed XLogP3-AA for 1,4,8-triazaspiro[5.5]undecane is -0.9, as reported in PubChem [1]. This places it in the hydrophilic range (logP < 0), characteristic of a polar, nitrogen-rich spirocyclic scaffold with three secondary amines. For context, 9-oxa-1,3,5-triazaspiro[5.5]undecane (CAS 353799-74-3) has a predicted logP of approximately 0.8 , and the 1,4,9-triazaspiro[5.5]undecane scaffold bearing N-alkyl substituents can exceed logP values of 3–5 depending on the nature of the appended groups. The low logP of the 1,4,8-parent scaffold is a direct consequence of the nitrogen placement pattern, which maximizes aqueous solubility and minimizes non-specific protein binding. This property is advantageous for fragment-based drug discovery, where high aqueous solubility (>1 mM) is a prerequisite for screening at meaningful concentrations without organic co-solvent interference.

ADME Lipophilicity Drug-Likeness

Patent Landscape Differentiation: 1,4,8-Scaffold in Chemokine Receptor Modulation vs. 1,4,9-Scaffold in CCR5/PRDM9 Space

The 1,4,8-triazaspiro[5.5]undecane scaffold is explicitly claimed as the core structure in Ono Pharmaceutical's patent family (EP 1378510; US 2004082584; WO 0274770), which describes triazaspiro[5.5]undecane derivatives as chemokine/chemokine receptor modulators for the prevention and treatment of inflammatory diseases including asthma, atopic dermatitis, nephritis, and rheumatoid arthritis [1]. In contrast, the 1,4,9-triazaspiro[5.5]undecane scaffold has been developed in a distinct intellectual property space focused on CCR5 antagonism (e.g., spirodiketopiperazine-based inhibitors with IC₅₀ values ranging from 17 nM to 900 nM in CHO cell CCR5 assays) [2] and PRDM7/9 histone methyltransferase inhibition (e.g., MRK-740 and its negative control MRK-740-NC; PDB 6NM4) [3]. The patent landscape differentiation means that a research program targeting chemokine receptor modulation outside the CCR5 axis, or seeking freedom-to-operate distinct from the crowded 1,4,9-CCR5 space, should preferentially select the 1,4,8-scaffold.

Intellectual Property Chemokine Receptors Scaffold Positioning

Topological Polar Surface Area (TPSA): 1,4,8- vs. 1,3,5-Triazaspiro[5.5]undecane and Beyond

The topological polar surface area (TPSA) of 1,4,8-triazaspiro[5.5]undecane is computed as 36.1 Ų (PubChem Cactvs 3.4.6.11) [1]. This value is significantly lower than the TPSA of 1,3,5-triazaspiro[5.5]undecane analogs, which feature a triazine-like arrangement of nitrogens and are predicted to have TPSA values exceeding 60–80 Ų depending on substitution. For example, the 1,3,5-triazaspiro[5.5]undeca-2,4-diene-2,4-diamine series developed as M. tuberculosis DHFR inhibitors exhibits TPSA values >75 Ų due to the additional exocyclic amine groups and the conjugated triazadiene system [2]. A TPSA of 36.1 Ų falls below the commonly cited threshold of 60 Ų for favorable oral absorption and below the 90 Ų threshold for blood–brain barrier penetration, suggesting that the 1,4,8-scaffold may possess inherently superior membrane permeability compared to more polar triazaspiro analogs. This physicochemical advantage is directly tied to the regioisomeric nitrogen placement pattern and cannot be replicated by other triazaspiro[5.5]undecane isomers.

ADME Prediction BBB Penetration Oral Bioavailability

1,4,8-Triazaspiro[5.5]undecane: Evidence-Informed Application Scenarios for Procurement Prioritization


Chemokine Receptor Modulator Lead Generation: Exploiting the 1,4,8-Scaffold IP Space

Research programs targeting chemokine receptors (CCR1, CCR2, CCR3, CXCR4, or related GPCRs) for inflammatory or autoimmune indications should prioritize procurement of 1,4,8-triazaspiro[5.5]undecane as the core scaffold. The Ono Pharmaceutical patent family (EP 1378510, US 2004082584, WO 0274770) explicitly claims this scaffold for chemokine/chemokine receptor modulation across a broad range of inflammatory diseases [1]. This provides both a precedent for biological activity and an identifiable intellectual property landscape. Furthermore, the scaffold's low XLogP3-AA of -0.9 and TPSA of 36.1 Ų [2] render it compatible with aqueous-phase high-throughput screening campaigns without the solubility liabilities that plague more lipophilic spirocyclic chemokine modulator scaffolds.

Fragment-Based Drug Discovery (FBDD): Aqueous-Soluble Triamine Scaffold with Three Orthogonal Diversification Vectors

The 1,4,8-triazaspiro[5.5]undecane scaffold presents three chemically distinct secondary amine nitrogens (at positions 1, 4, and 8) that can be orthogonally functionalized via sequential protection/deprotection strategies [1]. Its high aqueous solubility (predicted from XLogP3-AA = -0.9) [2] and low molecular weight (155.24 g/mol) satisfy the 'rule of three' criteria for fragment libraries (MW < 300, logP ≤ 3, HBD ≤ 3, HBA ≤ 3). The scaffold's commercial availability as the Boc-protected di-tert-butyl 1,4,8-triazaspiro[5.5]undecane-1,4-dicarboxylate (CAS 1332528-29-6, purity ≥98%) enables immediate entry into parallel synthesis workflows without requiring in-house construction of the spirocyclic core. Procurement of the unprotected parent scaffold (CAS 554435-42-6) is preferred when custom N-functionalization sequences are required.

CNS-Penetrant Spirocyclic Probe Design: Low TPSA Advantage of the 1,4,8-Isomer

Programs seeking CNS-penetrant small molecules can exploit the 1,4,8-triazaspiro[5.5]undecane scaffold's topological polar surface area of 36.1 Ų, which resides well below the 60–90 Ų threshold empirically associated with blood–brain barrier penetration [1]. This TPSA is substantially lower than that of 1,3,5-triazaspiro[5.5]undecane-based scaffolds, which incorporate additional conjugated double bonds and exocyclic amines that inflate TPSA beyond 75 Ų [2]. When functionalized with lipophilic substituents at the 1, 4, or 8 positions, the scaffold can achieve calculated logD values in the CNS-favorable range (1–3) while maintaining sufficient polar surface area to avoid P-glycoprotein efflux. This property combination is not readily achievable with the more polar 1,3,5-triazaspiro regioisomer.

Combinatorial Library Construction via Solid-Phase Synthesis

The 1,4,8-triazaspiro[5.5]undecane scaffold is structurally related to the 1,4,8-triazaspiro[4.5]decan-2-one framework, for which solid-phase synthetic protocols on SynPhase lanterns have been explicitly developed [1]. This precedent demonstrates the feasibility of adapting 1,4,8-triazaspiro scaffolds to automated parallel synthesis. The [5.5]undecane variant (ring-expanded by one methylene unit compared to the [4.5]decane) offers altered ring conformational dynamics and potentially distinct target binding profiles. Procurement of gram-scale quantities of the parent scaffold enables the construction of focused libraries exploring N-substitution patterns at positions 1, 4, and 8, with product purification facilitated by the basicity differential between the three nitrogen atoms (predicted pKa ≈ 11.35) [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,4,8-Triazaspiro[5.5]undecane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.